Queenslandon

Antifungal Natural Product Aspergillus

Researchers needing a selective antifungal scaffold face congener interference from kinase-active RALs like radicicol. Queenslandon solves this with a unique dihydroxyacetone subunit absent in related macrolides. • Antifungal activity vs. Aspergillus, Penicillium, Streptomyces (MICs available upon inquiry) • No bacterial or Hsp90 activity → ideal orthogonal control • Essential stereochemical benchmark for macrolide synthesis validation • Reference standard for LC-MS/NMR dereplication of Chrysosporium metabolites

Molecular Formula C20H26O8
Molecular Weight 394.4 g/mol
Cat. No. B15582346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQueenslandon
Molecular FormulaC20H26O8
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O8/c1-11-6-4-8-13(21)18(24)14(22)9-5-7-12-17(20(25)28-11)15(23)10-16(26-2)19(12)27-3/h5,7,10-11,13-14,21-23H,4,6,8-9H2,1-3H3/t11-,13-,14+/m0/s1
InChIKeyPUUOBLVKESWSLM-FPMFFAJLSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Queenslandon: Antifungal Macrolide Overview


Queenslandon is a macrolactone natural product belonging to the resorcylic acid lactone (RAL) family, isolated from the fungus Chrysosporium queenslandicum IFM 51121 [1]. It exhibits selective antifungal activity against various Aspergillus and Penicillium species while lacking antibacterial effects [1]. Its structure features a unique dihydroxyacetone subunit and a highly oxidized benzoic acid moiety, distinguishing it from classical RALs such as zearalenone and radicicol [2].

Why Queenslandon Substitution Fails


Generic substitution of Queenslandon with other resorcylic acid lactones (RALs) such as zearalenone or radicicol is scientifically invalid due to profound structural divergence. Queenslandon possesses a dihydroxyacetone subunit and a highly oxidized benzoic acid, features absent in classical RALs [1]. These modifications are hypothesized to alter its biological target spectrum and antifungal selectivity profile [2]. The quantitative evidence below demonstrates that even within the same family, structural nuance drives measurable differences in antifungal performance.

Queenslandon Evidence for Procurement


Unique Dihydroxyacetone Subunit

In a direct head-to-head agar diffusion assay, Queenslandon (50 μg per 8 mm disc) produced an inhibition zone of 52.1 mm against Aspergillus nidulans IFM 5369, whereas the reference drug amphotericin B yielded only a 32 mm zone [1]. This represents a 1.63-fold larger zone of inhibition for Queenslandon under identical test conditions.

Antifungal Natural Product Aspergillus

Filamentous Fungus Selectivity

Queenslandon contains a dihydroxyacetone subunit and a highly oxidized benzoic acid moiety, features that are absent in the classical resorcylic acid lactones zearalenone (which has a simple resorcylic acid core) and radicicol (which features a macrocyclic lactone but lacks the dihydroxyacetone and oxidized benzoic acid) [1]. The original isolation paper and subsequent synthetic studies highlight this structural uniqueness within the RAL family [2].

Structural Biology Medicinal Chemistry Natural Product

Structure Revision and Correct Enantiomer

Queenslandon exhibits no antibacterial activity against Micrococcus luteus IFM2066 and Bacillus subtilis PCI 219, whereas the co-produced naphthoquinone altersolanols display MIC values ranging from 25 to 100 μg/mL against B. subtilis [1]. This selective antifungal profile is a key differentiator from the antibacterial altersolanol complex isolated from the same strain.

Selectivity Antifungal Antibacterial

No Hsp90/Kinase Inhibition

Queenslandon is commercially available from multiple reputable vendors, including MedChemExpress and TargetMol, ensuring reliable supply for research applications . This contrasts with many other minor RAL metabolites, which often lack commercial sourcing and must be isolated in-house.

Procurement Reference Standard Antifungal

Queenslandon Research and Industrial Applications


Antifungal Screening and MoA Deconvolution

Queenslandon demonstrates potent antifungal activity against Aspergillus nidulans, outperforming amphotericin B by a factor of 1.63 in agar diffusion assays [1]. It is therefore an excellent candidate for inclusion in primary screening panels targeting Aspergillus pathogens, particularly where resistance to standard azoles or polyenes is suspected.

Chiral Synthesis and Structure Revision

The unique dihydroxyacetone and oxidized benzoic acid motifs of Queenslandon provide a distinct scaffold within the RAL family [2]. Researchers investigating how subtle structural changes modulate antifungal activity or target engagement will find Queenslandon a valuable comparator to simpler RALs like zearalenone and radicicol.

Antifungal Biomarker and Metabolite Profiling

Queenslandon's lack of antibacterial activity [1] makes it suitable for studies requiring specific antifungal effects without bacterial interference. This selectivity is particularly advantageous in complex microbial community assays or when assessing fungal-specific pathways.

Analytical Reference Standard for Natural Product Chemistry

Given its well-defined structure and commercial availability, Queenslandon serves as a reliable analytical reference standard for HPLC, LC-MS, and NMR-based dereplication of fungal extracts, aiding in the discovery of novel RAL analogs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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